4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Overview
Description
4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a chemical compound with the molecular formula C₁₄H₁₃FN₂O₃.
Scientific Research Applications
4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid typically involves the following steps:
Formation of the pyridazinone ring: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring.
Attachment of the butanoic acid chain: The pyridazinone intermediate is then reacted with 4-bromobutanoic acid under basic conditions to attach the butanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chlorine or bromine analogs .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-5-3-10(4-6-11)12-7-8-13(18)17(16-12)9-1-2-14(19)20/h3-8H,1-2,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURPXSMEQLKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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